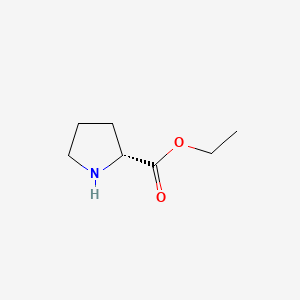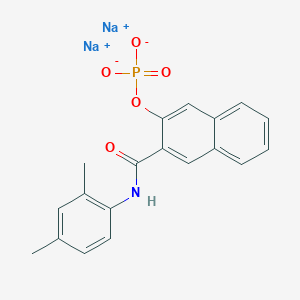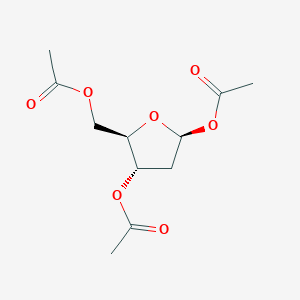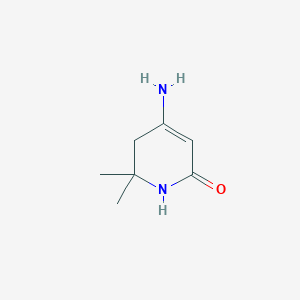
N-ethyl-2-hydroxy-2-phenylacetamide
Descripción general
Descripción
“N-ethyl-2-hydroxy-2-phenylacetamide” is a chemical compound with the molecular formula C10H13NO2. It is related to other compounds such as N-Hydroxy-2-phenylacetamide and N-Ethyl-N-phenylacetamide , which have similar structures.
Molecular Structure Analysis
The molecular structure of “N-ethyl-2-hydroxy-2-phenylacetamide” can be inferred from its molecular formula, C10H13NO2. It is related to N-Hydroxy-2-phenylacetamide, which has a molecular formula of C8H9NO2 , and N-Ethyl-N-phenylacetamide, which has a molecular formula of C10H13NO .Chemical Reactions Analysis
While specific chemical reactions involving “N-ethyl-2-hydroxy-2-phenylacetamide” are not detailed in the available literature, related compounds have been studied. For instance, N- (2-Hydroxyethyl)-2-phenylacetamide is known to be a fluorescent dye .Mecanismo De Acción
Target of Action
It’s structurally similar to n-phenylacetamide derivatives, which have been studied as corrosion inhibitors for copper .
Mode of Action
Based on its structural similarity to n-phenylacetamide derivatives, it might interact with its targets through the formation of a protective layer, reducing direct contact between the target and corrosive media .
Pharmacokinetics
Phenylacetate, a related compound, is known to undergo hydrolysis involving arylesterase in plasma and liver microsomes, and carboxylesterase in liver cytosol . This could potentially impact the bioavailability of N-ethyl-2-hydroxy-2-phenylacetamide.
Result of Action
N-phenylacetamide derivatives have been studied for their potential as corrosion inhibitors , suggesting that N-ethyl-2-hydroxy-2-phenylacetamide might have similar effects.
Propiedades
IUPAC Name |
N-ethyl-2-hydroxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-11-10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXFVHLMNNGPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-hydroxy-2-phenylacetamide | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3175993.png)


